Polythiazide

Diuretic Potency Thiazide Comparator Dose-Response

Thiazide research is confounded by inter-compound variability in half-life and potency that precludes generic substitution. Polythiazide (CAS 346-18-9) resolves this with a 26-h elimination half-life-the longest among thiazides-enabling stable once-daily dosing and sustained 24-h NCC inhibition vs. shorter-acting agents (HCTZ t₁/₂ 5.6-14.8 h). • 250-1000× oral potency vs. chlorothiazide; effective at 1-4 mg daily • 10× natriuretic potency vs. trichlormethiazide with favorable Na⁺/K⁺ ratio • Reference standard for NCC inhibition assays & fixed-dose combination R&D. Supplied with full analytical characterization for research use.

Molecular Formula C11H13ClF3N3O4S3
Molecular Weight 439.9 g/mol
CAS No. 346-18-9
Cat. No. B1678995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolythiazide
CAS346-18-9
SynonymsPolythiazide;  NSC-108161;  P-2525;  NSC108161;  P2525;  NSC 108161;  P 2525;  Nephril;  Renese
Molecular FormulaC11H13ClF3N3O4S3
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F
InChIInChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20)
InChIKeyCYLWJCABXYDINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
PRACTICALLY INSOL IN WATER & CHLOROFORM;  SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE
SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS
2.64e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Polythiazide Chemical Identity and Diuretic Class


Polythiazide (CAS 346-18-9; molecular formula C₁₁H₁₃ClF₃N₃O₄S₃; molecular weight 439.88 g/mol) is a benzothiadiazine sulfonamide derivative belonging to the thiazide class of diuretics [1]. It is a long-acting, orally active agent that inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubule, promoting natriuresis and diuresis [2]. Clinically, polythiazide is indicated for the management of edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid/estrogen therapy, as well as for hypertension [3]. Notably, it is a high-potency thiazide, with a 1 mg dose demonstrating diuretic efficacy comparable to 1 g of chlorothiazide in preclinical models [4].

Polythiazide Substitution Limitations


Generic substitution among thiazide diuretics is not scientifically justifiable due to substantial inter-compound variability in key pharmacological parameters that directly impact therapeutic outcomes. While all thiazides share a common mechanism of action (NCC inhibition), they exhibit marked differences in oral potency (spanning a >500-fold range from chlorothiazide to polythiazide), elimination half-life (from ~1.5 hours for chlorothiazide to ~26 hours for polythiazide), duration of diuretic action, and electrolyte excretion profiles [1][2]. Specifically, polythiazide's extended half-life of approximately 26 hours enables once-daily dosing and sustained 24-hour blood pressure control, contrasting sharply with shorter-acting agents like hydrochlorothiazide (half-life 5.6–14.8 hours) that may require twice-daily administration for optimal efficacy [3]. Furthermore, the ratio of natriuretic to kaliuretic effect differs among thiazides, with polythiazide demonstrating a favorable sodium-to-potassium excretion profile compared to certain analogs [4]. These quantitative distinctions preclude interchangeable use and necessitate compound-specific evaluation for both clinical and research applications.

Polythiazide Differentiation Evidence


Oral Diuretic Potency vs. Chlorothiazide

Polythiazide exhibits dramatically higher oral diuretic potency than the prototype thiazide, chlorothiazide. In a double-blind, placebo-controlled study of 19 hypertensive patients, a 2 mg twice-daily dose of polythiazide achieved equivalent antihypertensive efficacy to 500 mg twice-daily of chlorothiazide, establishing polythiazide as 250 times more potent on a weight basis [1]. Preclinical animal data further corroborate this potency difference, with 1 mg of polythiazide producing a diuretic effect comparable to 1 g (1000 mg) of chlorothiazide [2].

Diuretic Potency Thiazide Comparator Dose-Response

Natriuretic Potency vs. Trichlormethiazide

In acute rat experiments, polythiazide demonstrated a 10-fold higher natriuretic potency compared to trichlormethiazide, while exhibiting only 0.4 times the kaliuretic effect [1]. This differential indicates that at equipotent natriuretic doses, polythiazide induces less potassium excretion, a clinically advantageous profile given that hypokalemia is a dose-limiting adverse effect of thiazide therapy.

Natriuresis Electrolyte Excretion Potency Ratio

Elimination Half-Life and Dosing Frequency

Polythiazide's extended elimination half-life of 25.7 hours in normal human subjects [1] is substantially longer than that of many other thiazide diuretics. This prolonged half-life supports once-daily dosing, whereas shorter-acting agents like hydrochlorothiazide (half-life 5.6–14.8 hours) [2] may require twice-daily administration for sustained blood pressure control. The 25.7-hour half-life is consistent with polythiazide's extended duration of action and predictable pharmacokinetic profile.

Pharmacokinetics Half-Life Dosing Frequency

Diuretic Efficacy vs. Mercurial Diuretic

In a comparative study of 13 edematous patients receiving ceiling intramuscular doses, polythiazide achieved an average diuretic efficacy value of 83.4% relative to the mercurial diuretic sodium meralluride [1]. In contrast, chlorothiazide, when assayed by the same method, achieved only 39.7% of meralluride's efficacy [1]. This demonstrates polythiazide's substantially greater diuretic capacity relative to the class prototype and positions it closer to the mercurial benchmark than any other thiazide tested.

Diuretic Efficacy Mercurial Comparator Historical Control

Antihypertensive Synergy with Prazosin

Polythiazide is a component of the fixed-dose combination product Minizide® (prazosin hydrochloride/polythiazide). Clinical pharmacology data indicate that this combination produces a more pronounced antihypertensive response than occurs after either prazosin hydrochloride or polythiazide alone in equivalent doses [1]. This synergistic effect enables effective blood pressure control with lower individual component doses: each Minizide capsule contains only 0.5 mg prazosin hydrochloride and 0.25 mg polythiazide [2].

Fixed-Dose Combination Synergistic Effect Antihypertensive

Polythiazide Research and Application Scenarios


High-Potency Formulation Development

Polythiazide's 250- to 1000-fold higher oral potency relative to chlorothiazide [1] makes it an ideal candidate for developing fixed-dose combination products where minimizing excipient load or tablet/capsule size is critical. The ability to achieve therapeutic diuretic and antihypertensive effects with doses as low as 1–4 mg daily (compared to 500–1000 mg for chlorothiazide) [2] provides significant advantages in solid oral dosage form design, particularly for multi-drug regimens where pill burden affects patient adherence.

Sustained-Exposure PK/PD Studies

Polythiazide's extended elimination half-life of 25.7 hours [3] and corresponding 24–48 hour duration of action [4] uniquely position it for research protocols requiring stable, sustained drug exposure with once-daily dosing. This pharmacokinetic profile simplifies study design and improves participant compliance in chronic hypertension or edema research models, in contrast to shorter-acting thiazides (e.g., hydrochlorothiazide, half-life 5.6–14.8 hours) that may introduce diurnal variability in pharmacodynamic endpoints unless administered multiple times daily [5].

Natriuretic-to-Kaliuretic Selectivity Research

The experimentally demonstrated 10-fold higher natriuretic potency of polythiazide relative to trichlormethiazide, coupled with its 0.4-fold kaliuretic effect [6], supports its selection as a tool compound for investigating structure-activity relationships (SAR) governing electrolyte excretion selectivity within the thiazide class. This profile enables researchers to dissect the molecular determinants of sodium-chloride cotransporter inhibition versus off-target potassium wasting mechanisms, a distinction with direct translational relevance to hypokalemia risk.

Thiazide Potency Assay Reference Standard

Polythiazide's well-characterized potency against multiple historical comparators—including a quantified 83.4% diuretic efficacy relative to the mercurial diuretic sodium meralluride [7] and a defined 250-fold potency advantage over chlorothiazide [8]—establishes it as a valuable reference standard for developing and validating in vitro or in vivo diuretic screening assays. Its position as one of the highest-potency thiazides makes it particularly suitable as a positive control in assays designed to detect or quantify NCC inhibition.

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